2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine
Description
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a piperidine-linked carbonyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol . The compound's structure combines the aromatic pyridine core with a piperidine moiety, a six-membered nitrogen-containing ring, connected via a carbonyl bridge. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Key spectral data include:
- IR: Peaks corresponding to carbonyl (C=O) stretching (~1668 cm⁻¹) and aromatic C=C vibrations (~1569–1475 cm⁻¹) .
- ¹H NMR: Signals for piperidine protons (δ 1.45–3.24 ppm) and aromatic pyridine protons (δ 7.65–8.65 ppm) .
- Melting Point: Variations depending on substituents; e.g., analogs with methoxy groups exhibit higher melting points (~288–292°C) .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTPEDJMJRDQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404539 | |
| Record name | (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-33-8 | |
| Record name | (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine typically involves the reaction of 2-chloronicotinoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is the N-oxide derivative of the original compound.
Scientific Research Applications
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-4-(pyrrolidin-1-ylcarbonyl)pyridine
3-Chloro-2-(piperidin-1-yl)pyridine
2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine
- Molecular Formula : C₁₁H₁₃ClN₂O.
- Key Difference : Carbonyl-piperidine group at the 5-position.
- Impact : Spatial arrangement affects intermolecular interactions; may alter binding affinity in biological targets .
Functional Group Modifications
2-Chloro-3-(piperidin-1-ylsulfonyl)pyridine
- Molecular Formula : C₁₀H₁₃ClN₂O₂S.
- Key Difference : Sulfonyl (-SO₂-) replaces carbonyl (-CO-).
2-Chloro-3-(1H-tetrazol-5-yl)pyridine
2-Chloro-3-(trifluoromethyl)pyridine
Table 1: Comparative Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine | C₁₁H₁₃ClN₂O | 224.69 | 259–261† | 66–76† | Piperidine, Carbonyl, Cl |
| 2-Chloro-4-(pyrrolidin-1-ylcarbonyl)pyridine | C₁₀H₁₁ClN₂O | 210.66 | N/A | N/A | Pyrrolidine, Carbonyl, Cl |
| 2-Chloro-3-(piperidin-1-ylsulfonyl)pyridine | C₁₀H₁₃ClN₂O₂S | 260.73 | 116–118 | 88 | Piperidine, Sulfonyl, Cl |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | N/A | N/A | CF₃, Cl |
†Data from structurally related analogs .
Biological Activity
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom and a piperidinyl carbonyl group. This unique structure suggests potential biological activities that warrant exploration, particularly in medicinal chemistry. The compound's interactions with biological targets may lead to significant therapeutic applications, including enzyme inhibition and receptor modulation.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves methods such as the Suzuki-Miyaura coupling reaction and Hantzsch pyridine synthesis, which are well-documented in the literature. These synthetic pathways are crucial for producing the compound in sufficient yields for biological testing.
Research Findings
Research into similar compounds has provided insights into the biological activity that might be expected from this compound:
- Binding Affinity Studies : Studies have shown that compounds with similar structures exhibit significant binding affinity to various biological targets. This suggests that this compound could also demonstrate similar interactions, potentially leading to its use in drug development.
- Mechanism of Action : The compound's mechanism may involve enzyme inhibition or receptor modulation, influenced by its structural characteristics. Understanding these interactions is essential for predicting its efficacy and safety in therapeutic applications.
Case Studies
Although specific case studies focusing exclusively on this compound are sparse, related compounds have been evaluated extensively:
These case studies highlight the potential for this compound to exhibit similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
